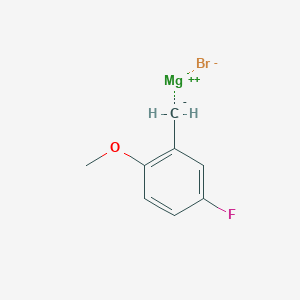

(5-Fluoro-2-methoxybenzyl)magnesium bromide

Description

Significance of Organomagnesium Reagents in Carbon-Carbon Bond Formation

Organomagnesium reagents, famously known as Grignard reagents, are cornerstones of organic synthesis, primarily celebrated for their efficacy in forming carbon-carbon (C-C) bonds. alevelchemistry.co.ukmt.com Discovered by Victor Grignard, an achievement recognized with the 1912 Nobel Prize in Chemistry, these compounds possess a highly polar carbon-magnesium bond that confers significant nucleophilic character upon the carbon atom. masterorganicchemistry.comwikipedia.org This "umpolung" or reversal of polarity, transforming an electrophilic carbon in an alkyl or aryl halide into a nucleophilic one, is the key to their utility. libretexts.orgmsu.edu

Grignard reagents readily attack a wide array of electrophilic carbon centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. mt.compressbooks.pub These reactions, after an acidic workup, yield secondary, tertiary, and tertiary alcohols, respectively, effectively coupling the organic group from the Grignard reagent to the carbonyl compound. masterorganicchemistry.com This capacity for creating new C-C bonds is fundamental to the construction of the carbon skeletons of countless molecules in academia and industry. alevelchemistry.co.uk

Unique Reactivity Profile of Benzylmagnesium Halides

Benzylmagnesium halides, a specific subclass of Grignard reagents, exhibit a distinct reactivity profile. While they participate in the typical nucleophilic addition reactions characteristic of all Grignard reagents, their structure introduces unique behaviors. The benzylic carbanion is stabilized by resonance with the adjacent aromatic ring, which can influence its reactivity and selectivity.

Compared to some highly reactive Grignard reagents, benzylmagnesium halides are generally more stable. However, they are also known to undergo facile and sometimes unexpected rearrangements. For instance, reactions involving benzylmagnesium halides can sometimes yield o-tolyl products through a benzyl (B1604629) to o-tolyl rearrangement, with the product distribution being dependent on the specific halide (chloride vs. bromide) and the reaction conditions. researchgate.net Furthermore, the reactivity of benzylmagnesium reagents can be sensitive to steric hindrance and the electronic nature of substituents on the aromatic ring. nih.gov

Role of Fluorinated Aromatic Moieties in Organometallic Chemistry

The incorporation of fluorine into aromatic rings has a profound impact on the molecule's physical, chemical, and biological properties. chinesechemsoc.org In the context of organometallic chemistry, a fluorine substituent exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the aromatic ring and any attached functional groups. acs.org This electronic perturbation can influence the reactivity of the organometallic species, affecting both the rate and regioselectivity of its reactions.

Fluorinated aromatic compounds are of immense interest in the development of pharmaceuticals, agrochemicals, and advanced materials, with estimates suggesting that 20% of pharmaceuticals and up to 50% of agrochemicals contain fluorine. chinesechemsoc.orgnih.gov Consequently, fluorinated organometallic reagents are crucial building blocks for introducing these moieties. researchgate.net The presence of fluorine can also impact bond strengths and ligand properties in metal complexes, making it a valuable tool for tuning catalytic activity and stability. acs.orgacs.org

Scope of (5-Fluoro-2-methoxybenzyl)magnesium bromide as a Research Subject

This compound is a specialized Grignard reagent designed for the introduction of the 5-fluoro-2-methoxybenzyl moiety into target molecules. The strategic placement of the substituents on the benzyl group dictates its specific utility. The fluorine atom at the 5-position acts as a strong electron-withdrawing group, while the methoxy (B1213986) group at the 2-position provides an electron-donating resonance effect and can also act as a chelating group in certain reactions.

This combination of electronic effects and steric properties makes this compound a highly specific tool for targeted organic synthesis. While extensive research dedicated solely to this particular compound is not widespread in publicly available literature, its role can be inferred from the principles of Grignard chemistry. It serves as a valuable reagent for chemists aiming to synthesize complex molecules, particularly in medicinal chemistry and materials science, where the precise modulation of electronic properties and metabolic stability afforded by the fluoro- and methoxy- groups is highly desirable. The compound is identified by the CAS Number 852237-51-5. chemsrc.com

Detailed Findings and Representative Data

The utility of this compound is best understood through its fundamental properties and its expected reactivity in key synthetic transformations.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 852237-51-5 chemsrc.com |

| Molecular Formula | C₈H₈BrFMgO |

| Molecular Weight | 247.35 g/mol |

| Appearance | Typically used as a solution |

| Solubility | Soluble in ethereal solvents (e.g., THF, Diethyl ether) |

Table 2: Expected Reactivity and Representative Transformations

As a potent nucleophile, this compound is expected to react with a variety of common electrophiles. The following table outlines its predicted behavior in fundamental carbon-carbon bond-forming reactions based on the well-established reactivity of benzylmagnesium halides.

| Electrophile | Reaction Type | Expected Product Structure |

| Aldehyde (R-CHO) | Nucleophilic Addition | Secondary Alcohol |

| Ketone (R-CO-R') | Nucleophilic Addition | Tertiary Alcohol |

| Ester (R-COOR') | Double Nucleophilic Addition | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Carboxylation | Carboxylic Acid |

| Epoxide | Ring-Opening | Primary Alcohol |

These reactions represent the canonical reactivity of Grignard reagents and are expected to proceed efficiently with this compound to introduce the functionalized benzyl group.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;4-fluoro-2-methanidyl-1-methoxybenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FO.BrH.Mg/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXYVFLIULQVNB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)[CH2-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFMgO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 5 Fluoro 2 Methoxybenzyl Magnesium Bromide

Nucleophilic Addition Reactions

As a potent nucleophile, (5-Fluoro-2-methoxybenzyl)magnesium bromide readily participates in nucleophilic addition reactions with a variety of electrophilic functional groups. These reactions are fundamental to its application in constructing more complex molecular architectures.

Addition to Aldehydes and Ketones

The addition of Grignard reagents to aldehydes and ketones is a cornerstone reaction for the synthesis of alcohols. libretexts.org The reaction of this compound with aldehydes is expected to yield secondary alcohols, while its reaction with ketones produces tertiary alcohols. libretexts.org The general mechanism involves the nucleophilic attack of the benzylic carbanion on the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to afford the final alcohol product.

For instance, the reaction of benzylmagnesium halides with aldehydes, such as carbohydrate-derived aldehydes, has been shown to produce the corresponding secondary alcohols. researchgate.netbeilstein-journals.org However, these reactions can sometimes be accompanied by unexpected rearrangements, such as a benzyl (B1604629) to o-tolyl rearrangement, with the product distribution being dependent on the reaction conditions like temperature and stoichiometry. researchgate.netbeilstein-journals.org

The reaction with α,β-unsaturated ketones, such as chalcones, can proceed via either a 1,2-addition to the carbonyl group or a 1,4-conjugate addition. The choice between these pathways is influenced by factors including the structure of the ketone and the Grignard reagent. Benzylmagnesium halides, similar to other "hard" nucleophiles, generally favor 1,2-addition to yield allylic alcohols. mdpi.com

Control of Diastereoselectivity in Carbonyl Additions

When a Grignard reagent adds to a chiral aldehyde or ketone, a new stereocenter is created, leading to the possibility of diastereomeric products. The control of this diastereoselectivity is a significant challenge in organic synthesis. Stereochemical outcomes are often rationalized using models like the Felkin-Anh model, which predicts the approach of the nucleophile to the carbonyl group based on steric and electronic interactions with adjacent substituents. nih.gov

However, the diastereoselectivity of additions involving allyl- and benzylmagnesium reagents can be difficult to predict with standard models. nih.gov This is partly because the initial complexation of the Grignard reagent to the carbonyl oxygen may not be readily reversible, limiting the conformational space available for the reaction to proceed through the lowest energy transition state. nih.govnih.gov

Despite these complexities, a high degree of diastereoselectivity can be achieved. Key strategies for controlling stereoselectivity include:

Chelation Control: In substrates containing a chelating group (e.g., an α-alkoxy or β-alkoxy group), the magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the chelating heteroatom. This forms a rigid cyclic intermediate that directs the nucleophilic attack from the less hindered face. researchgate.net

Steric Hindrance: High stereoselectivity can be obtained if one face of the carbonyl group is significantly more sterically hindered than the other, effectively blocking the approach of the nucleophile. nih.govnih.gov

The table below summarizes outcomes for related Grignard additions to chiral carbonyl systems, illustrating the principles of diastereocontrol.

| Grignard Reagent | Carbonyl Substrate | Key Factor for Selectivity | Predominant Outcome |

| Benzylmagnesium bromide | Chiral α-alkoxy aldehyde | Chelation | Chelation-controlled adduct |

| Allylmagnesium chloride | 2-Bromocyclooctanone | Steric Hindrance | High diastereoselectivity |

| Phenylmagnesium bromide | Chiral β-alkoxy ketone | Chelation | Chelation-controlled adduct |

Formation of Tertiary Alcohols and their Derivatives

Tertiary alcohols are readily synthesized through the reaction of this compound with ketones or with esters and other carboxylic acid derivatives. mdpi.comnih.gov The reaction with a ketone involves a single nucleophilic addition to the carbonyl carbon. For example, the synthesis of various tertiary alcohols has been accomplished by reacting Grignard reagents with substituted chalcones. mdpi.com

The reaction with esters involves a double addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide leaving group to form a ketone. This newly formed ketone is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form the tertiary alcohol after acidic workup. libretexts.org This method is particularly useful for synthesizing tertiary alcohols with two identical substituents derived from the Grignard reagent.

Ring-Opening Reactions of Epoxides and Related Heterocycles

As a strong nucleophile, this compound can open the strained ring of epoxides. This reaction is a valuable method for forming β-hydroxy ethers and alcohols. The ring-opening occurs via an SN2 mechanism, where the benzylic carbon attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. organicchemistrytutor.comchemistrysteps.com

Key features of this reaction include:

Regioselectivity: Under basic or neutral conditions typical for Grignard reactions, the nucleophilic attack occurs preferentially at the less sterically hindered carbon of the epoxide. organicchemistrytutor.com

Stereochemistry: The SN2 attack proceeds with an inversion of configuration at the carbon center being attacked (a "backside attack"). This leads to the formation of products with a specific, predictable stereochemistry. chemistrysteps.com

The reaction initially forms a magnesium alkoxide, which is then protonated during aqueous workup to yield the final alcohol product. The presence of fluorine in the Grignard reagent or the epoxide can influence the reactivity and regioselectivity of the ring-opening. nih.gov In some cases, copper salts can be used to catalyze the reaction and influence its outcome. researchgate.netbeilstein-journals.org Related strained heterocycles, such as aziridines, can also undergo nucleophilic ring-opening with Grignard reagents, providing access to amino alcohols.

Addition to Nitriles and Imines

This compound adds to the electrophilic carbon of nitriles (R-C≡N) and imines (R₂C=NR'). The addition to a nitrile results in the formation of an intermediate imine magnesium salt. wmich.edu A significant advantage of this reaction is that this intermediate is stable under the reaction conditions and does not react with a second equivalent of the Grignard reagent. Upon subsequent hydrolysis with aqueous acid, the imine intermediate is converted into a ketone. This two-step process provides a reliable method for the synthesis of ketones where one of the alkyl/aryl groups is derived from the nitrile and the other from the Grignard reagent.

Similarly, the addition to imines yields an intermediate magnesium amide salt. Acidic workup protonates this intermediate to furnish a secondary or tertiary amine, depending on the substitution pattern of the starting imine. The reaction with chiral imines can proceed with high diastereoselectivity, providing a route to enantiomerically enriched amines. nih.gov

The table below provides a summary of the products obtained from the reaction of this compound with various electrophiles.

| Electrophile Class | Specific Electrophile Example | Intermediate | Final Product after Workup |

|---|---|---|---|

| Aldehyde | Propanal | Magnesium alkoxide | Secondary alcohol |

| Ketone | Acetone | Magnesium alkoxide | Tertiary alcohol |

| Ester | Ethyl acetate | Ketone (transient) | Tertiary alcohol |

| Epoxide | Propylene oxide | Magnesium alkoxide | β-Alcohol |

| Nitrile | Acetonitrile | Imine magnesium salt | Ketone |

| Imine | N-Benzylidenemethylamine | Magnesium amide salt | Secondary amine |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is paramount for harnessing the synthetic potential of this compound, allowing for coupling with a wide range of organic electrophiles under conditions that are generally mild and selective. Catalysts based on palladium, nickel, iron, and cobalt are commonly employed, each offering distinct advantages in terms of reactivity, substrate scope, and functional group tolerance. The general catalytic cycle for these reactions involves three key steps: oxidative addition of an organic halide to the low-valent metal center, transmetalation of the benzyl group from magnesium to the metal catalyst, and reductive elimination to form the final product and regenerate the active catalyst.

The Kumada-Tamao-Corriu (Kumada) coupling is a foundational cross-coupling reaction that directly pairs a Grignard reagent with an organic halide, catalyzed typically by nickel or palladium complexes. organic-chemistry.orgwikipedia.org For this compound, this reaction provides a direct route to form diarylmethanes or other substituted products by coupling with aryl, vinyl, or alkyl halides.

The catalytic cycle, typically initiated with a Ni(II) or Pd(II) precatalyst, involves reduction by the Grignard reagent to a catalytically active Ni(0) or Pd(0) species. This is followed by oxidative addition of the organic halide (R'-X) to the metal center. Subsequent transmetalation with this compound and reductive elimination yields the cross-coupled product. Nickel catalysts, often favored for their lower cost, are highly effective, particularly with ligands such as N-heterocyclic carbenes (NHCs) or phosphines that can prevent the formation of isomerization byproducts when using certain alkyl Grignards. researchgate.netnih.gov While the high reactivity of Grignard reagents can limit functional group tolerance, the Kumada coupling remains a powerful and direct method for C-C bond formation. wikipedia.orgnih.gov

Table 1: Representative Conditions for Ni-Catalyzed Kumada Coupling of Benzyl Grignards This table presents generalized conditions for benzyl Grignard reagents, as specific data for this compound is not extensively detailed in the literature.

| Catalyst | Ligand | Electrophile | Solvent | Temperature | Yield |

| NiCl₂ | dppe | Aryl Bromide | THF | Room Temp. | Good-Excellent |

| NiCl₂(PCy₃)₂ | - | Aryl Chloride | Dioxane | 80 °C | Moderate-Good |

| NiCl₂(IMes) | - | Vinyl Bromide | THF | -10 °C to RT | Good-Excellent |

(dppe = 1,2-bis(diphenylphosphino)ethane; IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene)

The Suzuki-Miyaura reaction is a widely used cross-coupling method prized for its mild conditions and high functional group tolerance. nih.gov It typically involves the coupling of an organoboron compound with an organic halide. For a Grignard reagent like this compound to be utilized in a Suzuki-type reaction, it is first converted into a more stable and tolerant organoboron species, such as a boronate ester.

This conversion is achieved through a transmetalation reaction where the Grignard reagent is treated with a boron electrophile, commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate, or a pinacolborane derivative. The resulting benzyl boronate ester can then be isolated and used in a subsequent palladium-catalyzed Suzuki-Miyaura coupling with an appropriate organic halide. This two-step sequence leverages the high reactivity of the Grignard reagent for the initial C-B bond formation and the mild, tolerant nature of the Suzuki-Miyaura coupling for the final C-C bond-forming step. nih.govillinois.edu The electron-rich nature of organotrifluoroborates, another class of accessible boron reagents, can facilitate the crucial transmetalation step in the final Pd-catalyzed cycle. nih.gov

The Negishi cross-coupling offers a powerful alternative that often displays high reactivity and selectivity, particularly for C(sp³)-C(sp²) bond formation. organic-chemistry.org This reaction utilizes organozinc reagents, which are typically less reactive and more functional-group-tolerant than their Grignard counterparts. Benzylic Grignard reagents such as this compound can be readily converted into the corresponding benzylic zinc halides via transmetalation with a zinc salt, most commonly zinc chloride (ZnCl₂). nih.gov

The resulting (5-Fluoro-2-methoxybenzyl)zinc bromide can then be coupled with aryl, vinyl, or acyl halides under palladium or nickel catalysis. organic-chemistry.orgorganic-chemistry.org This transmetalation strategy is highly effective because it moderates the nucleophilicity of the organometallic reagent, thereby preventing side reactions with sensitive functional groups that might be present on the coupling partner. The use of specialized ligands, such as biarylphosphines, has been shown to be critical in suppressing undesired β-hydride elimination pathways and achieving high yields, especially with secondary alkylzinc reagents. nih.govorganic-chemistry.org An alternative approach involves the in situ generation of the organozinc reagent from a benzyl halide and zinc metal, followed by the cross-coupling reaction. nih.gov

Iron-catalyzed cross-coupling has emerged as a cost-effective, scalable, and environmentally benign alternative to reactions using precious metals like palladium. nii.ac.jp These reactions typically employ simple iron salts, such as FeCl₃ or Fe(acac)₃, and proceed under mild conditions. asianpubs.org The coupling of this compound with alkyl or aryl halides can be efficiently achieved using an iron catalyst, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) or N-methylpyrrolidinone (NMP), which enhances catalyst performance. nii.ac.jpasianpubs.org

The mechanism of iron-catalyzed cross-coupling is thought to differ from the classical Pd/Ni cycles and may involve the formation of radical intermediates or low-valent iron-ate complexes. nii.ac.jp This methodology is particularly effective for coupling with alkyl halides and has been applied to the synthesis of various diarylmethanes. nih.gov More recently, iron-catalyzed cross-electrophile couplings have been developed, for instance, coupling benzyl halides with disulfides in the absence of a terminal reductant. chemrxiv.orgorganic-chemistry.org

Cobalt and silver catalysts offer unique reactivity profiles for cross-coupling reactions involving Grignard reagents.

Cobalt-Catalysis: Cobalt complexes are particularly effective for the cross-coupling of benzylic Grignards with alkyl halides, a transformation that can be challenging for palladium or nickel catalysts. sci-hub.senih.gov Catalytic systems often consist of a cobalt(II) salt, such as CoCl₂, combined with a phosphine (B1218219) ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). nih.govlookchem.com These reactions are mechanistically distinct and are believed to proceed through the generation of radical intermediates, which allows for the coupling of secondary and even tertiary alkyl halides. nih.govnih.gov The use of substituted benzyl Grignards, such as p-fluorobenzylmagnesium chloride, has been demonstrated in these transformations. sci-hub.se

Silver-Catalysis: Silver-catalyzed couplings provide an efficient method for the benzylation of alkyl halides. organic-chemistry.org Catalytic amounts of silver salts, like AgNO₃ or silver tosylate (AgOTs), can promote the reaction between a benzyl Grignard reagent and secondary or tertiary alkyl halides to form products containing quaternary carbon centers. organic-chemistry.orgoup.com Similar to cobalt catalysis, the mechanism is proposed to involve single-electron transfer and the formation of radical intermediates, providing reactivity complementary to traditional palladium- and nickel-based systems. organic-chemistry.orgacs.org

The stereochemical outcome of cross-coupling reactions involving benzylic Grignards is highly dependent on the catalyst and mechanism.

For reactions that proceed via the classical oxidative addition/reductive elimination pathway, a degree of stereospecificity can often be achieved. However, for many reactions catalyzed by iron and cobalt, the mechanism involves the formation of radical intermediates. nih.govnih.gov When an alkyl radical is generated from the electrophile, any pre-existing stereochemistry at that carbon center is typically lost, leading to a racemic or diastereomeric mixture of products. nih.gov This stereoablative nature is a key characteristic of such radical-based coupling reactions.

While this can be a limitation for stereospecific synthesis, it also creates an opportunity for developing enantioselective reactions. If a chiral catalyst is used, it can potentially control the enantioselectivity of the C-C bond-forming step (the coupling of the radical with the organometallic partner), allowing for the synthesis of enantioenriched products from racemic starting materials. Asymmetric variants of cobalt-catalyzed couplings have been explored, demonstrating the potential for stereocontrol in these transformations. organic-chemistry.org

Rearrangement Reactions of Benzyl Grignard Reagents

The chemical behavior of benzyl Grignard reagents, including this compound, is notably influenced by the potential for rearrangement reactions, particularly the transformation of a benzyl Grignard to an ortho-tolyl Grignard reagent. This rearrangement can significantly impact the product distribution in reactions with various electrophiles.

Benzyl to ortho-Tolyl Rearrangements and Mechanistic Interpretations

The rearrangement of benzylmagnesium halides to their ortho-tolyl isomers is a well-documented phenomenon, particularly in their reactions with carbonyl compounds. organic-chemistry.orgbeilstein-journals.org This transformation is not a simple isomerization of the Grignard reagent itself in solution but rather a process that occurs during the reaction with an electrophile, such as an aldehyde. organic-chemistry.orgbeilstein-journals.org

A proposed mechanism for this rearrangement involves the initial addition of the benzyl Grignard reagent to the carbonyl group of the electrophile. organic-chemistry.org This addition is thought to proceed through a six-membered ring transition state, leading to a trienic magnesium alkoxide intermediate. organic-chemistry.org Subsequent quenching of this intermediate with an aqueous solution, such as ammonium (B1175870) chloride, leads to the formation of the ortho-tolyl carbinol product. organic-chemistry.org This pathway competes with the "normal" 1,2-addition of the benzyl Grignard to the carbonyl group, which yields a benzyl carbinol. organic-chemistry.org

The mechanistic interpretation suggests that the reaction pathway is highly dependent on the specific reaction conditions and the nature of the reactants involved. organic-chemistry.orgbeilstein-journals.org It is important to note that in the absence of an electrophile, the benzyl Grignard reagent itself does not typically rearrange to the ortho-tolyl form in solution.

Factors Influencing Rearrangement Pathways

Several factors have been identified that influence the competition between the normal addition and the rearrangement pathway in reactions of benzyl Grignard reagents. These factors include the nature of the halide in the Grignard reagent, the reaction temperature, and the stoichiometry of the reactants. organic-chemistry.orgbeilstein-journals.org

Influence of Halide: The choice of halide in the benzylmagnesium halide has a pronounced effect on the product distribution. Studies have shown that benzylmagnesium chloride tends to favor the formation of the rearranged ortho-tolyl product. organic-chemistry.orgbeilstein-journals.org In contrast, benzylmagnesium bromide is more inclined to yield the normal benzyl addition product, although the rearrangement can be promoted with the bromide under certain conditions. organic-chemistry.orgbeilstein-journals.org

Effect of Temperature and Stoichiometry: Higher reaction temperatures and the use of an excess of the Grignard reagent can also favor the formation of the rearranged ortho-tolyl product, even when using benzylmagnesium bromide. organic-chemistry.orgbeilstein-journals.org Conversely, carrying out the reaction at lower temperatures and without a significant excess of the Grignard reagent tends to promote the formation of the non-rearranged benzyl product. beilstein-journals.org

The following interactive data table summarizes the influence of these factors on the product distribution in the reaction of a benzyl Grignard reagent with an aldehyde.

| Factor | Condition | Predominant Product |

| Halide | Chloride (e.g., Benzylmagnesium chloride) | ortho-Tolyl (rearranged) |

| Bromide (e.g., Benzylmagnesium bromide) | Benzyl (normal) | |

| Temperature | High | ortho-Tolyl (rearranged) |

| Low | Benzyl (normal) | |

| Stoichiometry | Excess Grignard Reagent | ortho-Tolyl (rearranged) |

| Near Equimolar | Benzyl (normal) |

Reactions with Electrophilic Fluorinating Reagents

The introduction of a fluorine atom onto an aromatic ring can be achieved through the reaction of a Grignard reagent with an electrophilic fluorinating agent. For a Grignard reagent like this compound, this reaction would involve the formation of a new carbon-fluorine bond at the benzylic position. A commonly employed electrophilic fluorinating reagent for this purpose is N-fluorobenzenesulfonimide (NFSI). researchgate.net

However, the reaction between Grignard reagents and electrophilic fluorine sources can be complicated by side reactions, particularly those involving single-electron transfer (SET) processes. researchgate.net These SET pathways can lead to the formation of undesired byproducts and reduce the yield of the desired fluorinated compound. researchgate.net

A key factor in suppressing these unwanted side reactions is the choice of solvent. researchgate.net While Grignard reagents are typically prepared and used in ethereal solvents like tetrahydrofuran (B95107) (THF), performing the fluorination reaction in THF can often lead to a significant amount of non-fluorinated byproducts. researchgate.net Research has shown that replacing THF with a less coordinating and more polar solvent, such as dichloromethane (B109758) (DCM), after the formation of the Grignard reagent can significantly improve the yield of the desired fluorinated product. researchgate.net The use of DCM is believed to suppress the radical hydrogen abstraction that leads to byproducts. researchgate.net The addition of a fluorinated co-solvent, such as perfluorodecalin, can further enhance the efficiency of the fluorination reaction. researchgate.net

The following table outlines the general conditions for the electrophilic fluorination of a Grignard reagent.

| Component | Role | Example |

| Grignard Reagent | Nucleophile | This compound |

| Electrophilic Fluorinating Agent | Electrophile | N-fluorobenzenesulfonimide (NFSI) |

| Solvent for Grignard Formation | Stabilizing Agent | Tetrahydrofuran (THF) |

| Solvent for Fluorination | Reaction Medium | Dichloromethane (DCM) |

| Co-solvent (Optional) | Enhances Efficiency | Perfluorodecalin |

Oxidative Coupling and Homocoupling Reactions

A common side reaction in the preparation and subsequent reactions of Grignard reagents, especially benzylic ones, is oxidative coupling, which leads to the formation of a homocoupled dimer. reddit.com In the case of this compound, this would result in the formation of 1,2-bis(5-fluoro-2-methoxyphenyl)ethane. This type of reaction is often referred to as a Wurtz-type coupling. researchgate.netchemrxiv.org

The propensity for homocoupling can be influenced by several factors, including the nature of the halide, the solvent, and the presence of oxidizing agents. The formation of the Grignard reagent itself is an oxidative addition of magnesium to the carbon-halogen bond. reddit.com During this process or in subsequent reactions, radical intermediates can be formed, which can then dimerize.

To minimize this undesired homocoupling, careful control of reaction conditions is necessary. The choice of solvent can play a role, with some studies suggesting that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be effective in suppressing Wurtz coupling byproducts in benzyl Grignard reactions. researchgate.net

While often considered a side reaction, oxidative homocoupling can also be intentionally promoted. Transition-metal-free methods for the homocoupling of Grignard reagents have been developed using specific oxidants. organic-chemistry.org For instance, the use of 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) as a two-electron acceptor can facilitate the oxidative dimerization of a wide range of functionalized Grignard compounds. organic-chemistry.org This method proceeds with high efficiency and avoids the formation of free radicals, allowing for stereochemical control where applicable. organic-chemistry.org

Nucleophilic Aromatic Substitution on Activated Fluoroaromatics

Grignard reagents, including substituted benzylmagnesium halides like this compound, can act as potent carbon nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netmdpi.com These reactions typically involve the displacement of a leaving group, often a fluoride (B91410), from an aromatic ring that is activated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com

For an SNAr reaction to occur, the aromatic substrate must be sufficiently electron-deficient to be susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.com This activation is typically achieved by placing electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, ortho or para to the fluorine leaving group. mdpi.com The presence of these groups stabilizes the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. youtube.com

In the context of this compound acting as the nucleophile, the reaction would involve the attack of the benzylic carbanion onto the electron-poor aromatic ring of the activated fluoroaromatic substrate. This would result in the formation of a new carbon-carbon bond and the displacement of the fluoride ion.

The success of such a reaction would depend on several factors:

Activation of the Fluoroaromatic Substrate: The presence of strong electron-withdrawing groups ortho and/or para to the fluorine is crucial. masterorganicchemistry.commdpi.com

Nature of the Grignard Reagent: The nucleophilicity of the Grignard reagent is important. The presence of the methoxy (B1213986) and fluoro substituents on the benzyl group of this compound will influence its electronic properties and therefore its reactivity as a nucleophile.

Reaction Conditions: The choice of solvent and temperature can significantly affect the outcome of SNAr reactions.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Intermediates in Benzyl (B1604629) Grignard Reactions

Grignard reagents, including benzyl derivatives, are known to exist in solution as a complex equilibrium of various species, famously described by the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the organomagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).

2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

For (5-Fluoro-2-methoxybenzyl)magnesium bromide, this equilibrium would involve the following species:

This compound

Bis(5-fluoro-2-methoxybenzyl)magnesium

Magnesium bromide

The position of this equilibrium is significantly influenced by the solvent, temperature, and the nature of the organic group. wikipedia.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), the magnesium center is typically coordinated by solvent molecules, which helps to stabilize the Grignard reagent. wikipedia.orgnih.gov

Furthermore, these species can exist as monomers, dimers, or higher oligomers, further complicating the reaction landscape. wikipedia.org The exact nature of the reactive species is often a matter of debate and is believed to be dependent on the specific reaction conditions. It is plausible that any of these species could be the active nucleophile, or that they exist in rapid equilibrium with the reactive intermediate.

Kinetic Studies of Reaction Rates and Selectivity

Kinetic studies of Grignard reactions are often challenging due to the complex nature of the reagent in solution. The observed reaction rate is a composite of the rates of reaction of the various species present in the Schlenk equilibrium.

The substituents on the aromatic ring of this compound are expected to have a pronounced effect on its reactivity.

Methoxy (B1213986) Group (-OCH₃): Located at the ortho position, the methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The resonance effect generally dominates, leading to an increase in electron density on the aromatic ring and potentially stabilizing the partial positive charge on the benzylic carbon in a transition state. This could enhance the nucleophilicity of the Grignard reagent. learncbse.in

Fluoro Group (-F): Located at the meta position relative to the benzyl carbon, the fluorine atom is strongly electron-withdrawing via its inductive effect. libretexts.org This effect would decrease the electron density of the aromatic ring and could potentially reduce the nucleophilicity of the carbanionic center.

Influence of Aggregation States on Reactivity

The aggregation state of a Grignard reagent plays a crucial role in its reactivity. Monomeric species are generally considered to be more reactive than dimeric or oligomeric aggregates. The solvent has a significant impact on the degree of aggregation. rsc.org Strongly coordinating solvents like THF can break up aggregates and favor the formation of monomeric species, thereby enhancing reactivity. nih.govacs.org

Solvent Effects on Reaction Mechanisms

The choice of solvent is critical in Grignard reactions as it influences the solubility, stability, and reactivity of the organomagnesium species. rsc.orgrsc.org Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used because they are relatively inert and can solvate the magnesium center, which is essential for the formation and stability of the Grignard reagent. wikipedia.org

The solvent can affect the position of the Schlenk equilibrium and the degree of aggregation. nih.govrsc.org For instance, studies on benzyl Grignard reagents have shown that the choice of solvent can dramatically affect the ratio of the desired Grignard addition product to the undesired Wurtz coupling byproduct. rsc.org

| Solvent | Product to Wurtz Coupling By-product Ratio | Isolated Yield of Grignard Product (%) |

|---|---|---|

| Diethyl ether (Et₂O) | 90:10 | 94 |

| Tetrahydrofuran (THF) | 30:70 | 27 |

| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | 90:10 | 90 |

As the table demonstrates, solvents like diethyl ether and 2-methyltetrahydrofuran favor the desired Grignard addition, while THF leads to a higher proportion of the Wurtz coupling product for benzylmagnesium chloride. rsc.org This is attributed to the complex interplay between the solvent and the aggregation state of the Grignard reagent. rsc.org It is reasonable to infer that similar solvent effects would be at play in reactions involving this compound. The ability of the solvent to coordinate to the magnesium center influences the dynamics of the Schlenk equilibrium and the nature of the reactive species. nih.govacs.org

Computational and Theoretical Studies of 5 Fluoro 2 Methoxybenzyl Magnesium Bromide Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

There is a notable absence of Density Functional Theory (DFT) studies focused on the reaction pathways and transition states involving (5-Fluoro-2-methoxybenzyl)magnesium bromide. DFT calculations are a powerful tool for mapping the energy landscapes of chemical reactions, identifying the structures of transition states, and calculating activation energies. For this particular Grignard reagent, DFT studies could elucidate the mechanisms of its reactions with various electrophiles, providing insights into regioselectivity and reaction kinetics.

Modeling of Substituent Effects (Fluoro and Methoxy) on Reactivity

While the general effects of electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the reactivity of aromatic compounds are well-understood, specific computational models quantifying these effects in this compound are not available. Theoretical modeling would allow for a precise analysis of how the interplay between the inductive effect of the fluorine atom and the resonance effect of the methoxy (B1213986) group influences the charge distribution on the benzylic carbon and, consequently, the reagent's reactivity.

Prediction of Stereochemical Outcomes

No computational studies predicting the stereochemical outcomes of reactions involving this compound are present in the literature. Theoretical predictions of stereochemistry are crucial for the design of asymmetric syntheses. Such studies would typically involve calculations of the transition state energies for the formation of different stereoisomers, providing a basis for rationalizing and predicting the stereoselectivity of its reactions with chiral electrophiles.

Synthetic Applications in Complex Molecule Construction

Building Block for Substituted Benzyl (B1604629) Alcohols and Derivatives

As a potent carbon nucleophile, (5-Fluoro-2-methoxybenzyl)magnesium bromide is anticipated to react readily with a range of carbonyl-containing electrophiles, most notably aldehydes and ketones, to furnish substituted benzyl alcohols. This transformation is a cornerstone of Grignard chemistry and represents a direct and efficient method for carbon-carbon bond formation. The resulting secondary or tertiary alcohols, bearing the 5-fluoro-2-methoxybenzyl group, are versatile intermediates that can be further elaborated into a variety of derivatives, including ethers, esters, and halides.

The general reaction scheme involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.

General Reaction Scheme:

this compound + RCHO (Aldehyde) → (5-Fluoro-2-methoxyphenyl)(R)methanol

this compound + R₂CO (Ketone) → (5-Fluoro-2-methoxyphenyl)(R)₂methanol

Precursor for Fluorinated Aromatic and Benzylic Scaffolds

The presence of a fluorine atom on the aromatic ring of this compound makes it an attractive precursor for the synthesis of more complex fluorinated aromatic and benzylic scaffolds. Fluorine-containing organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic characteristics.

By utilizing this Grignard reagent, chemists can introduce the fluorine- and methoxy-substituted benzyl group in a single step. Subsequent chemical modifications of the newly formed molecule can then be performed to build up the desired complex scaffold, retaining the valuable fluorinated benzylic motif.

Role in the Synthesis of Heterocyclic Compounds

Design of Novel Fluorine-Containing Organic Structures

The strategic use of this compound allows for the rational design and synthesis of novel organic structures containing fluorine. The ability to introduce a fluorinated benzylic group with regiochemical control is a powerful tool for chemists exploring the structure-activity relationships of new compounds. By systematically incorporating this building block into different molecular frameworks, researchers can investigate the impact of the 5-fluoro-2-methoxybenzyl moiety on the biological or material properties of the resulting molecules.

Future Research Directions and Methodological Advancements

Development of More Sustainable and Selective Synthetic Methods

The traditional synthesis of Grignard reagents often involves the use of volatile and flammable ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF). A significant future direction is the development of greener and more sustainable methods for the preparation and use of (5-Fluoro-2-methoxybenzyl)magnesium bromide.

Research into alternative solvents has shown promise. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has emerged as a superior alternative to THF for certain Grignard reactions. rsc.orgrsc.org It often leads to a reduction in the formation of byproducts, such as the Wurtz coupling product, which is a common issue with benzyl (B1604629) Grignard reagents. rsc.orgrsc.org The investigation of 2-MeTHF and other bio-based solvents for the synthesis of this compound could lead to more environmentally friendly and efficient processes.

Another promising avenue is the use of mechanochemistry, specifically ball-milling, for the synthesis of Grignard reagents. This technique has been shown to dramatically reduce the amount of solvent required, in some cases by up to 90%, while still achieving high yields. labcompare.comcosmosmagazine.com Applying this solvent-minimized approach to the synthesis of this compound could offer a significantly more sustainable and cost-effective production method. labcompare.comcosmosmagazine.com

Table 1: Comparison of Solvents for Grignard Reagent Synthesis

| Solvent | Key Advantages | Potential for this compound |

| Diethyl Ether | Traditional, well-understood | High volatility and flammability are drawbacks |

| Tetrahydrofuran (THF) | Good solvating properties | Can promote side reactions like Wurtz coupling |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-renewable, reduces byproducts, easier work-up | High potential for improved sustainability and selectivity |

| Cyclopentyl methyl ether (CPME) | High boiling point, stable to acids/bases | Could offer safety and process advantages |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of Grignard reagents can be significantly enhanced and controlled through the use of catalytic systems. Future research will likely focus on the development of novel catalysts that can promote new types of transformations with this compound and improve selectivity in existing ones.

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods. acs.orgnih.govmdpi.comacs.orgnih.govresearchgate.netacs.orgnii.ac.jp The development of iron-based catalysts for the cross-coupling of this compound with a variety of electrophiles, such as alkyl and aryl halides, would be a significant advancement. acs.orgnih.govmdpi.comacs.orgnih.govresearchgate.netacs.orgnii.ac.jp These systems often exhibit unique reactivity and can be more tolerant of certain functional groups.

Nickel-catalyzed cross-coupling reactions also hold considerable promise, particularly for the formation of C(sp²)-C(sp³) bonds. nih.govamazonaws.comorganic-chemistry.orgnii.ac.jp The use of N-heterocyclic carbene (NHC) ligands with nickel catalysts has been shown to be effective in coupling challenging substrates. nih.govorganic-chemistry.org Exploring the utility of such catalytic systems with this compound could enable the synthesis of complex molecular architectures that are difficult to access through other means.

Asymmetric Synthesis Utilizing Chiral Ligands and this compound

The creation of chiral molecules with high enantiomeric purity is a central goal of modern organic synthesis. A key area for future research is the development of asymmetric transformations involving this compound. This can be achieved through the use of chiral ligands that can coordinate to the magnesium center or to a transition metal catalyst, thereby inducing stereoselectivity in the reaction.

Significant progress has been made in the catalytic enantioselective conjugate addition of Grignard reagents to α,β-unsaturated carbonyl compounds, often utilizing copper catalysts with chiral phosphine (B1218219) ligands. acs.org While the application of this methodology to benzyl Grignard reagents is less explored, it represents a fertile ground for future investigation. The development of chiral ligands that can effectively control the stereochemical outcome of the addition of this compound to various prochiral electrophiles would be a major breakthrough.

Furthermore, the enantioselective addition of Grignard reagents to carbonyl compounds to produce chiral alcohols is a well-established field, with various chiral ligands and catalyst systems being developed. rug.nlrsc.orgresearchgate.net Applying these methods to this compound would provide access to a range of enantioenriched secondary alcohols, which are valuable building blocks in medicinal chemistry and materials science.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers numerous advantages, including improved safety, reproducibility, and scalability. rsc.orgscispace.comacs.orgresearchgate.netacs.orgresearchgate.netacs.org The highly reactive and often exothermic nature of Grignard reactions makes them particularly well-suited for flow chemistry, where precise control over reaction parameters such as temperature and mixing can be achieved. rsc.orgscispace.comacs.orgresearchgate.netacs.orgresearchgate.netacs.org

Future research will undoubtedly focus on developing robust flow chemistry protocols for the in-situ generation and subsequent reaction of this compound. This approach would minimize the handling of this reactive intermediate and allow for its immediate use in subsequent transformations, thereby improving efficiency and safety.

Furthermore, the incorporation of these flow processes into fully automated synthesis platforms, or "chemputers," represents the next frontier. researchgate.netnih.gov These systems, equipped with real-time monitoring techniques like online NMR or FTIR spectroscopy, can enable the on-demand synthesis of molecules with high precision and efficiency. researchgate.netnih.gov The development of automated protocols for reactions involving this compound would accelerate the discovery and production of new chemical entities.

Q & A

Q. What are the critical considerations for synthesizing (5-fluoro-2-methoxybenzyl)magnesium bromide in anhydrous conditions?

Methodological Answer:

- Use freshly activated magnesium (e.g., rinsed with dilute HCl, dried) to ensure reactivity .

- Purge the reaction vessel with inert gas (N₂ or Ar) to exclude moisture and oxygen.

- Employ high-purity 5-fluoro-2-methoxybenzyl bromide as the precursor; trace impurities (e.g., aldehydes) can inhibit Grignard formation .

- Monitor initiation via exothermic reaction or color change (grayish suspension to turbid solution). Slow addition of the aryl bromide to magnesium in THF or 2-MeTHF is recommended .

Q. How can the stability of this Grignard reagent be optimized during storage and reaction?

** Methodological Answer:

- Store under inert atmosphere at -20°C in rigorously dried solvents (e.g., THF pre-dried over molecular sieves) .

- Avoid prolonged storage (>48 hrs) due to potential decomposition via β-hydride elimination or reaction with residual moisture .

- Titrate active reagent concentration before use (e.g., quench aliquots with deuterated water and analyze by ¹H-NMR) .

Q. What are typical electrophiles used to quench this compound, and how are products characterized?

Methodological Answer:

- Common electrophiles: CO₂ (to form carboxylic acids), ketones (for tertiary alcohols), or aldehydes (for secondary alcohols) .

- Characterization:

- ¹H/¹³C-NMR : Identify coupling patterns (e.g., methoxy group at δ ~3.8 ppm, fluorine-induced shifts in aromatic protons) .

- LC-MS : Confirm molecular ion peaks and assess purity .

- Titration : Use iodometric methods to quantify unreacted Grignard reagent .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluoro and 2-methoxy substituents influence reaction selectivity in cross-coupling applications?

Methodological Answer:

- Steric effects : The 2-methoxy group may hinder nucleophilic attack at the ortho position, directing reactions to the para or meta sites. Computational modeling (DFT) can predict regioselectivity .

- Electronic effects : The electron-withdrawing fluoro group enhances electrophilicity of the benzyl carbon, favoring reactions with weak electrophiles (e.g., esters). Compare kinetics via in situ IR monitoring .

- Example: In Pd-catalyzed couplings, the fluorine atom may act as a directing group, as seen in analogous bromo-fluorobenzyl systems .

Q. What strategies mitigate side reactions (e.g., homocoupling) when using this reagent in Negishi or Kumada couplings?

Methodological Answer:

Q. How can this reagent be applied in multi-step syntheses of bioactive molecules (e.g., kinase inhibitors or fluorinated pharmaceuticals)?

Methodological Answer:

- Step 1 : React with Weinreb amides to generate ketones, followed by reductive amination for heterocycle formation (e.g., benzothiophenes) .

- Step 2 : Functionalize the methoxy group via demethylation (e.g., BBr₃ in CH₂Cl₂) to introduce hydroxyl groups for further derivatization .

- Case Study : Used in synthesizing ipragliflozin intermediates, where fluorinated benzyl groups enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.